- A Convenient and General Reduction of Amides to Amines with Low-Valent Titanium, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780

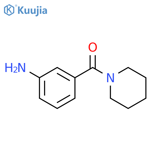

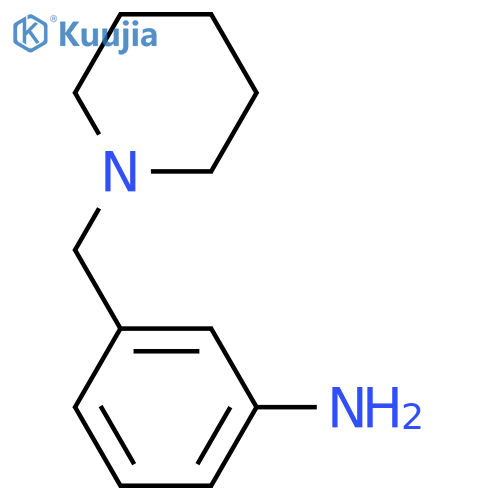

Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure

Nombre del producto:3-(piperidin-1-yl)methylaniline

Número CAS:93138-55-7

MF:C12H18N2

Megavatios:190.284722805023

MDL:MFCD04114502

CID:802817

PubChem ID:6484331

3-(piperidin-1-yl)methylaniline Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Piperidin-1-ylmethyl)aniline

- 3-(1-Piperidylmethyl)aniline

- [3-(Piperidin-1-ylmethyl)phenyl]amine

- Benzenamine,3-(1-piperidinylmethyl)-

- C12H18N2

- 3-(PIPERIDYLMETHYL)ANILINE

- 3-(Piperidylmethyl)phenylamine

- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-

- 3-(1-piperidinylmethyl)aniline

- 3-(PIPERIDINYLMETHYL)ANILINE

- 3-piperidinomethyl-aniline

- 3-Piperidin-1-ylmethyl-aniline

- SEJNYLBEEMVJNN-UHFFFAOYSA-N

- HMS1699N04

- 3-[(piperidin-1-yl)methyl]aniline

- 1-(3-AMINOBENZYL)PIPERIDINE

- 3-(1-Piperidinylmethyl)benzenamine (ACI)

- Piperidine, 1-(m-aminobenzyl)- (7CI)

- 3-(Piperidinomethyl)aniline

- SY002218

- DTXSID70424451

- MFCD04114502

- SCHEMBL923368

- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR

- ALBB-021925

- AB18463

- BBL030221

- EN300-36760

- STL257350

- 3-(Piperidin-1-yl)methylphenylamine

- AKOS000160437

- CCG-356067

- 93138-55-7

- F8880-4654

- AS-31265

- AC-2583

- Z285162812

- 3-(piperidin-1-yl)methylaniline

-

- MDL: MFCD04114502

- Renchi: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2

- Clave inchi: SEJNYLBEEMVJNN-UHFFFAOYSA-N

- Sonrisas: NC1C=C(CN2CCCCC2)C=CC=1

Atributos calculados

- Calidad precisa: 190.14700

- Masa isotópica única: 190.147

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 164

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 29.3

- Xlogp3: 2.5

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.068

- Punto de fusión: 106 °C

- Punto de ebullición: 312.3℃ at 760 mmHg

- Punto de inflamación: 128°C

- índice de refracción: 1.589

- PSA: 29.26000

- Logp: 2.77380

- Presión de vapor: No data available

3-(piperidin-1-yl)methylaniline Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: Irritant

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Código de categoría de peligro: 36

- Instrucciones de Seguridad: 26

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better

- Nivel de peligro:IRRITANT

3-(piperidin-1-yl)methylaniline Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(piperidin-1-yl)methylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |

3-(1-Piperidylmethyl)aniline |

93138-55-7 | >95% | 5g |

¥850.00 | 2024-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 5g |

¥1589.0 | 2021-09-08 | ||

| abcr | AB216762-10 g |

3-(1-Piperidinylmethyl)aniline; 95% |

93138-55-7 | 10g |

€255.40 | 2023-05-20 | ||

| Enamine | EN300-36760-0.05g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.25g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.5g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-36760-2.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 2.5g |

$77.0 | 2025-03-21 | |

| TRC | B448885-100mg |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 100mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 1g |

¥529.0 | 2021-09-08 | ||

| Life Chemicals | F8880-4654-1g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95% | 1g |

$32.0 | 2023-09-06 |

3-(piperidin-1-yl)methylaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referencia

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C

Referencia

- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Referencia

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt

Referencia

- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt

Referencia

- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines, ARKIVOC (Gainesville, 2008, (6), 78-83

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux

Referencia

- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt

Referencia

- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux

Referencia

- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Referencia

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referencia

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt

Referencia

- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,

3-(piperidin-1-yl)methylaniline Raw materials

3-(piperidin-1-yl)methylaniline Preparation Products

3-(piperidin-1-yl)methylaniline Literatura relevante

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

3. Book reviews

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Piperidinas N-bencilopiperidinas

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

- Disolventes y químicos orgánicos Compuestos Orgánicos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Piperidinas Bencilopiperidinas N-bencilopiperidinas

93138-55-7 (3-(piperidin-1-yl)methylaniline) Productos relacionados

- 29608-05-7(4-[(piperidin-1-yl)methyl]aniline)

- 2229473-32-7(2-(2,2,3,3,3-pentafluoropropyl)cyclopropane-1-carboxylic acid)

- 462630-19-9(1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid)

- 851116-62-6(Methyl(2-propoxynaphthalen-1-yl)methylamine)

- 1160257-04-4(8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride)

- 2097995-27-0((1-Amino-4-phenylpyrrolidin-3-yl)methanol)

- 946382-49-6(N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-oxo-2H-chromene-3-carboxamide)

- 2138121-24-9(6-(3-amino-4-methylphenyl)pyridine-3-carbaldehyde)

- 2171779-37-4(Methyl 4-amino-2-ethyloxane-2-carboxylate)

- 946265-79-8(3-(4-fluorophenoxy)-N-pentylpropane-1-sulfonamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureza:99%

Cantidad:5g

Precio ($):327.0